molecular formula Mn(OH)2<br>H2MnO2 B096189 Manganese;dihydrate CAS No. 18933-05-6

Manganese;dihydrate

Cat. No. B096189
CAS RN: 18933-05-6
M. Wt: 90.969 g/mol
InChI Key: IPJKJLXEVHOKSE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The dihydrate form of Manganese(III) acetate is prepared by combining potassium permanganate and manganese(II) acetate in acetic acid .


Molecular Structure Analysis

The molecular structure of Manganese compounds can vary depending on the specific compound. For instance, the molecular formula of Manganese(III) acetate dihydrate is C6H9MnO6 .


Chemical Reactions Analysis

Manganese compounds can participate in various chemical reactions. For instance, Manganese(III) acetate dihydrate is used as a mild and selective oxidizing agent . It’s also used for radical cyclizations and α-keto-acetoxylation .


Physical And Chemical Properties Analysis

Manganese compounds have unique physical and chemical properties. For example, Manganese(II) sulfate monohydrate is considered hazardous and can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . Manganese is more reactive when available in pure form, and as a powder, it will burn in oxygen, reacts with water, and dissolves in dilute acids .

Scientific Research Applications

  • Manganese(III) acetate dihydrate is used as a catalyst in the epoxidation of various olefins, offering excellent yields and stereoselectivity in reactions involving substituted styrenes, stilbenes, and cyclic and acyclic alkenes (Ravikumar, Barbier, Bégué, & Bonnet-Delpon, 1998).

  • Manganese(III) dihydrogen triphosphate dihydrate has been studied for its thermal properties and IR spectrum characteristics, with a notable Jahn-Teller effect observed (Aranda, Chaboy, & Bruque, 1991).

  • Nanocrystalline manganese dihydrogen phosphate dihydrate and its decomposition product have been synthesized and analyzed using various techniques, revealing its potential in different applications (Danvirutai, Boonchom, & Youngme, 2008).

  • The solid-state decomposition of manganese(II) formate dihydrate has been studied, providing insights into its energetic parameters and potential applications (Clarke & Thomas, 1969).

  • Manganese(III) acetate dihydrate has been used in unexpected solvent-free cycloadditions of 1,3-cyclohexanediones to 1-(pyridin-2-yl)-enones, revealing its versatility as an oxidant and a Lewis acid (Wang, Dong, Wu, Yuan, & Shen, 2008).

  • The crystal and molecular structure of bis(acetylacetonato)manganese(II) dihydrate has been determined, showing its potential in the field of crystallography and molecular structure studies (Onuma & Shibata, 1970).

  • The absorption spectrum of manganese formate dihydrate has been studied at room temperature, providing valuable data for understanding the electronic properties of Mn2+ ions in a cubic crystalline field (Rao, 1978).

  • Solvothermal synthesis and structure of anhydrous manganese(II) formate, and its topotactic dehydration from manganese(II) formate dihydrate, have been explored, indicating its applications in crystallography and magnetic studies (Viertelhaus, Henke, Anson, & Powell, 2003).

Safety and Hazards

Manganese compounds can pose safety hazards. For instance, Manganese(II) sulfate monohydrate can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . It’s also toxic to aquatic life with long-lasting effects .

Future Directions

Manganese compounds have potential for future research and applications. For instance, Manganese(III) acetate-mediated synthesis of N-substituted fulleropyrrolines via the reaction of [60]fullerene with α-monosubstituted acetaldehydes and primary amines has been reported .

properties

IUPAC Name

manganese;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.2H2O/h;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQJYWORJJEMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MnO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940448
Record name Manganese hydroxide (Mn(OH)2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.969 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese;dihydrate

CAS RN

18933-05-6
Record name Manganese hydroxide (Mn(OH)2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese hydroxide (Mn(OH)2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese hydroxide (Mn(OH)2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese;dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.